benzyl N-(1-adamantyl)carbamate
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Overview
Description
Benzyl N-(1-adamantyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The adamantyl group in this compound provides unique steric and electronic properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
1-Adamantylamine+Benzyl chloroformate→Benzyl N-(1-adamantyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-adamantyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 1-adamantylamine and benzyl alcohol.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 1-Adamantylamine and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(1-adamantyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-(1-adamantyl)carbamate involves the interaction of the carbamate group with various molecular targets. The adamantyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The carbamate group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(2-adamantyl)carbamate: Similar structure but with the adamantyl group in a different position.
Benzyl N-(1-adamantyl)urea: Similar structure but with a urea group instead of a carbamate group.
Uniqueness
Benzyl N-(1-adamantyl)carbamate is unique due to the specific positioning of the adamantyl group, which provides distinct steric and electronic properties. This makes it particularly useful in applications where stability and reactivity are important .
Properties
IUPAC Name |
benzyl N-(1-adamantyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(21-12-13-4-2-1-3-5-13)19-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMVVBWEECQCGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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